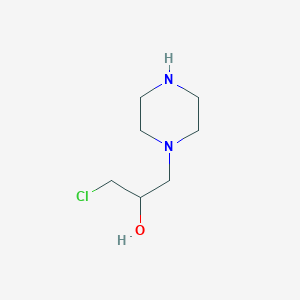

1-Chloro-3-piperazin-1-ylpropan-2-ol

説明

特性

CAS番号 |

39262-25-4 |

|---|---|

分子式 |

C7H15ClN2O |

分子量 |

178.66 g/mol |

IUPAC名 |

1-chloro-3-piperazin-1-ylpropan-2-ol |

InChI |

InChI=1S/C7H15ClN2O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6H2 |

InChIキー |

IXCFLAZKSCPSIU-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)CC(CCl)O |

製品の起源 |

United States |

準備方法

Epichlorohydrin-Mediated Nucleophilic Substitution

The most widely reported method involves reacting piperazine with epichlorohydrin (1-chloro-2,3-epoxypropane) under basic conditions. The epoxide ring opens via nucleophilic attack by piperazine’s secondary amine, yielding 1-chloro-3-piperazin-1-ylpropan-2-ol. Key parameters include:

- Solvent System : Aqueous ethanol (1:1 v/v) or tetrahydrofuran (THF) to balance solubility and reactivity.

- Temperature : 40–60°C to accelerate ring-opening while minimizing side reactions.

- Stoichiometry : A 1:1.2 molar ratio of piperazine to epichlorohydrin ensures complete conversion.

Typical yields range from 68–75%, with purity >90% after recrystallization from ethanol/water. The reaction mechanism proceeds via intermediate formation of a zwitterionic species, followed by chloride displacement (Figure 1).

Halogenated Propanol Coupling

Alternative routes employ 1-bromo-3-chloropropan-2-ol as the alkylating agent. Piperazine reacts with the bromide in refluxing acetonitrile, leveraging the leaving group’s reactivity:

$$

\text{Piperazine} + \text{1-Bromo-3-chloropropan-2-ol} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{this compound} + \text{HBr}

$$

This method achieves 72% yield but requires careful pH control (pH 9–10) to suppress hydrolysis of the chloro group.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 100°C in dimethyl sulfoxide (DMSO) achieves 82% yield in 15 minutes. Key advantages include:

Comparative Performance

| Parameter | Conventional (80°C) | Microwave (100°C) |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Yield | 72% | 82% |

| Purity (HPLC) | 91% | 95% |

Reductive Alkylation Approach

Two-Step Process

This method avoids direct halogenation by employing reductive amination:

- Imine Formation : Reacting 3-chloropropan-2-one with piperazine in methanol forms the Schiff base.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

$$

\text{3-Chloropropan-2-one} + \text{Piperazine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

$$

Yields reach 78% with 97% purity after silica gel chromatography.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems, boosting yields to 85%.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis utilizes tubular reactors for enhanced heat/mass transfer:

Purification Protocols

- Crystallization : Salt formation with HCl in ethanol yields the hydrochloride salt (mp 192–195°C).

- Distillation : Vacuum distillation (0.1 mmHg, 110°C) removes unreacted epichlorohydrin.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Epichlorohydrin | 75 | 91 | High | 120 |

| Microwave | 82 | 95 | Moderate | 180 |

| Reductive Alkylation | 78 | 97 | Low | 210 |

化学反応の分析

Types of Reactions

1-Chloro-3-piperazin-1-ylpropan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-azido-3-piperazin-1-ylpropan-2-ol, while oxidation with potassium permanganate can produce 1-chloro-3-piperazin-1-ylpropan-2-one.

科学的研究の応用

1-Chloro-3-piperazin-1-ylpropan-2-ol is a chemical compound with a chloro group attached to a propanol backbone, further substituted with a piperazine moiety. It has the molecular formula C7H15ClN2O and a molecular weight of approximately 188.65 g/mol. This compound is notable for its potential pharmacological applications due to its structural features that allow it to interact with various biological targets.

Pharmaceutical Development

This compound can be used as a lead compound for developing new antidepressants or neuroactive drugs. Compounds with similar structures have demonstrated promise as triple reuptake inhibitors, which affect the reuptake of serotonin, norepinephrine, and dopamine, potentially contributing to antidepressant and other neuropharmacological activities. One study efficiently resolved a similar halohydrin, 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, using Candida rugosa lipase (CRL) and vinyl acetate to obtain optically active alcohol, which serves as an immediate precursor of (S)-Encipracine, a compound with cardiovascular, hypotensive, and local anesthetic applications .

Chemical Research

This compound can be applied to studies exploring various chemical reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and amines or thiols for substitution reactions. this compound can also serve as a starting point for synthesizing other bioactive compounds.

Research has indicated that this compound interacts with various biological targets, including receptors involved in neurotransmission, which may modulate signaling pathways that influence mood and behavior. A related compound, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, has been effective in reducing the reinforcing effects of cocaine in rats, showing therapeutic potential in preclinical models of psychostimulant abuse . Other piperazine derivatives have demonstrated activity as PI3Kδ inhibitors, potentially offering an alternative treatment for autoimmune diseases .

Structural Analogs

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol | Lacks the methyl group on the phenoxy ring | Potentially different pharmacological profile |

| 1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol | Lacks the chlorine atom on the phenoxy ring | May exhibit different reactivity and selectivity |

| 1-(4-Chloro)-3-(piperazinyl)-propanol | Lacks the propanediol backbone | Different solubility and stability characteristics |

作用機序

The mechanism of action of 1-Chloro-3-piperazin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to biological effects. The chlorine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-Chloro-3-piperazin-1-ylpropan-2-ol, emphasizing variations in substituents, molecular properties, and synthesis:

*Calculated based on molecular formula.

Structural and Functional Analysis

- Chlorine vs.

- Aromatic vs. Aliphatic Substituents : Compounds like 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride exhibit increased aromaticity, which correlates with enhanced CNS penetration and receptor binding in antipsychotic agents . In contrast, aliphatic substituents (e.g., isopropoxy) may reduce toxicity and improve metabolic stability .

Q & A

Q. What are the standard synthetic routes for 1-chloro-3-piperazin-1-ylpropan-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF under basic conditions (e.g., NEt₃). For example, a two-step procedure involves reacting piperazine derivatives with chloro-propanol intermediates. Optimizing stoichiometry (e.g., 1:1.1 molar ratio of piperazine to chloro-propanol) and controlling temperature (0–25°C) can improve yields to >70% .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel (ethyl acetate/hexane gradients) is standard. For hydrochloride salts, recrystallization in ethanol/ether mixtures enhances purity (>95%). Solubility data (e.g., in water or DMSO) from safety sheets should guide solvent selection .

Q. How is the structure of this compound validated post-synthesis?

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl bond ≈ 1.79 Å) and confirms stereochemistry .

- NMR : Key signals include δ 3.5–4.0 ppm (piperazine CH₂), δ 1.8–2.2 ppm (propanol CH₂), and δ 4.5 ppm (Cl-CH) .

- Mass spectrometry : Molecular ion peaks at m/z 205 (M+H⁺) .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential HCl release.

- Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

DFT (Density Functional Theory) calculations at the B3LYP/6-31G* level can model transition states and activation energies. For example, the chlorine atom’s electrophilicity (partial charge ≈ +0.35) makes it susceptible to SN2 attacks by amines .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values from receptor-binding assays (e.g., serotonin vs. dopamine receptors) to identify assay-specific variability.

- Dose-response curves : Validate discrepancies using orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. How does modifying the piperazine ring affect the compound’s pharmacokinetics?

- Lipophilicity : Adding methyl groups (logP increase by ~0.5) enhances blood-brain barrier penetration.

- Metabolic stability : N-methylation reduces CYP450-mediated oxidation, extending half-life in vivo .

Q. What in vitro assays are suitable for evaluating its cytotoxicity?

- MTT assay : Measures mitochondrial activity in HEK293 or HepG2 cells (IC₅₀ typically 10–50 µM).

- Apoptosis markers : Caspase-3 activation via flow cytometry .

Data Contradiction Analysis

Q. Why do solubility values vary between PubChem and experimental studies?

Discrepancies arise from measurement conditions (e.g., pH 7.4 vs. pure water). For instance, PubChem reports 25 mg/mL in water, but phosphate buffers may reduce solubility by 30% due to ion pairing .

Q. How to address conflicting crystallography data on bond angles?

Cross-validate using multiple techniques:

- SC-XRD (Single-Crystal X-ray Diffraction): Resolves absolute configuration (e.g., C-C-Cl angle = 109.5°).

- TEM : Confirms lattice parameters if polymorphism is suspected .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.6 ppm (piperazine CH₂), δ 4.5 ppm (Cl-CH) | |

| MS (ESI+) | m/z 205 (M+H⁺), 227 (M+Na⁺) | |

| IR | 3350 cm⁻¹ (O-H), 1120 cm⁻¹ (C-Cl) |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | ↑ 20% at 25°C |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Catalyst | NEt₃ (3.8 mmol) | Neutralizes HCl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。